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Compound of Interest

Compound Name: 2,3-Dimethylpyrazine

Cat. No.: B7768079 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 2,3-
Dimethylpyrazine (CAS No. 5910-89-4), a heterocyclic aromatic compound commonly used

as a flavoring agent in food products. The information presented herein is intended to support

safety assessments and guide further research in the fields of toxicology and drug

development.

Executive Summary
2,3-Dimethylpyrazine is a pyrazine derivative that has been evaluated for its toxicological

properties. The available data indicates a moderate acute oral toxicity. Subchronic exposure in

animal models has been associated with effects on the gastrointestinal tract. While

comprehensive genotoxicity data for 2,3-Dimethylpyrazine is not readily available in the public

domain, assessments by regulatory bodies suggest a low concern for genotoxicity at current

exposure levels. This guide synthesizes the available quantitative data, details the

experimental methodologies for key toxicological studies, and provides visualizations of

relevant biological pathways and experimental workflows.

Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for 2,3-
Dimethylpyrazine and a structurally related compound, 2-ethyl-3,(5 or 6)-dimethylpyrazine.
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Table 1: Acute and Subchronic Oral Toxicity of 2,3-Dimethylpyrazine

Study
Type

Species Route Endpoint Value
Key
Findings

Referenc
e(s)

Acute Oral

Toxicity
Rat Oral LD50

613 mg/kg

bw
N/A [1]

90-Day

Repeated

Dose Oral

Toxicity

Rat Oral - -

Mucosal

membrane

hyperplasia

in the large

intestine

(colon).

[2]

Table 2: Subchronic Oral Toxicity of 2-ethyl-3,(5 or 6)-dimethylpyrazine (A Structurally Related

Compound)

Study
Type

Species Route Endpoint Value
Key
Findings

Referenc
e(s)

90-Day

Repeated

Dose Oral

Toxicity

Rat Oral NOAEL

12.5 mg/kg

bw/day

(both

sexes)

No effect

level.
[3]

90-Day

Repeated

Dose Oral

Toxicity

Rat Oral NOAEL

17 mg/kg

bw/day

(male)

No-

observed-

adverse-

effect level.

[3]

18 mg/kg

bw/day

(female)

Table 3: Genotoxicity of Pyrazine Derivatives
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Assay Type Test System Compound Result Reference(s)

Bacterial

Reverse

Mutation (Ames)

Salmonella

typhimurium

Structurally

similar pyrazine

derivatives

Non-mutagenic [3]

In Vitro

Chromosomal

Aberration

Mammalian cells

Structurally

similar pyrazine

derivatives

Clastogenic

Overall

Assessment
-

2,3-

Dimethylpyrazine

Unlikely to have

genotoxicity

relevant to

human health

Experimental Protocols
The following sections detail the methodologies for key toxicological studies, based on

internationally recognized guidelines from the Organisation for Economic Co-operation and

Development (OECD).

Acute Oral Toxicity - LD50 Determination (Based on
OECD Guideline 423)
The acute oral toxicity of 2,3-Dimethylpyrazine, expressed as the median lethal dose (LD50),

is determined to assess the short-term lethal effects of a single high dose.

Test Animals: Healthy, young adult rats of a single sex (typically females as they are often

more sensitive) are used.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled

temperature, humidity, and light cycle. They have access to standard laboratory diet and

water ad libitum, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered orally by gavage in a single dose.

The volume administered is typically kept constant.
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Dose Levels: A stepwise procedure is used, starting with a dose expected to cause some

mortality. Based on the outcome (survival or death), the dose for the next group of animals is

adjusted up or down.

Observation Period: Animals are observed for clinical signs of toxicity and mortality for at

least 14 days after dosing. Observations are more frequent on the day of dosing.

Data Collection: Body weights are recorded weekly. All signs of toxicity, the time of onset,

duration, and severity are recorded for each animal. A gross necropsy is performed on all

animals at the end of the study.

Endpoint: The LD50 value is calculated based on the mortality data.

90-Day Repeated Dose Oral Toxicity Study (Based on
OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure

to a substance over a prolonged period.

Test Animals: Young, healthy rats (typically Sprague-Dawley or Wistar strains) of both sexes

are used.

Group Size: At least 10 males and 10 females per dose group.

Dose Levels: At least three dose levels and a concurrent control group are used. The highest

dose should induce toxic effects but not mortality. The lowest dose should not induce any

evidence of toxicity.

Dose Administration: The test substance is administered orally (e.g., by gavage or in the

diet/drinking water) daily for 90 days.

Observations:

Clinical Signs: Daily observation for signs of toxicity.

Body Weight and Food/Water Consumption: Recorded weekly.
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Ophthalmological Examination: Performed prior to the study and at termination.

Hematology and Clinical Biochemistry: Blood samples are collected at termination for

analysis of various parameters.

Urinalysis: Conducted at termination.

Pathology:

Gross Necropsy: A complete gross examination is performed on all animals.

Organ Weights: Key organs are weighed.

Histopathology: Microscopic examination of a comprehensive set of organs and tissues

from the control and high-dose groups. Any target organs identified in the high-dose group

are also examined in the lower dose groups.

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Bacterial Reverse Mutation Test (Ames Test) (Based on
OECD Guideline 471)
This in vitro assay is used to detect gene mutations induced by a test substance.

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for

a specific amino acid (e.g., histidine for Salmonella) are used.

Metabolic Activation: The test is performed with and without an exogenous metabolic

activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.

Procedure:

The tester strains are exposed to the test substance at various concentrations.

The bacteria are then plated on a minimal agar medium lacking the required amino acid.

The plates are incubated for 48-72 hours.
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Data Analysis: The number of revertant colonies (colonies that have mutated back to a

prototrophic state and can now grow on the minimal medium) is counted for each

concentration. A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test
(Based on OECD Guideline 473)
This assay identifies substances that cause structural chromosomal damage in cultured

mammalian cells.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells,

Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.

Metabolic Activation: The test is conducted with and without an S9 mix.

Procedure:

Cell cultures are exposed to the test substance at a minimum of three concentrations for a

defined period.

A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

Cells are harvested, fixed, and stained.

Metaphase spreads are examined microscopically for chromosomal aberrations (e.g.,

breaks, gaps, exchanges).

Data Analysis: The frequency of cells with chromosomal aberrations is determined for each

concentration and compared to the negative control. A substance is considered clastogenic if

it produces a statistically significant and dose-dependent increase in the frequency of

aberrant cells.

In Vitro Mammalian Cell Micronucleus Test (Based on
OECD Guideline 487)
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This test detects both clastogens (agents that cause chromosome breakage) and aneugens

(agents that cause chromosome loss).

Test System: Cultured mammalian cells, similar to the chromosomal aberration test.

Procedure:

Cells are exposed to the test substance with and without S9 mix.

A cytokinesis blocker (e.g., cytochalasin B) is often added to identify cells that have

completed one cell division.

Cells are harvested and stained.

The frequency of micronuclei (small, extranuclear bodies containing chromosome

fragments or whole chromosomes) in binucleated cells is scored.

Data Analysis: A substance is considered genotoxic if it induces a significant and dose-

dependent increase in the frequency of micronucleated cells.

Potential Signaling Pathways and Experimental
Workflows
While the specific signaling pathways affected by 2,3-Dimethylpyrazine toxicity are not

definitively established, its structural similarity to compounds known to influence cell

proliferation and cytoskeletal dynamics suggests potential involvement of pathways like the

RAS-ERK and RhoA signaling cascades.

RAS/RAF/MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation,

differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

Pyrazine derivatives have been investigated as kinase inhibitors, suggesting a potential for

interaction with components of this pathway.
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Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway.
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RhoA Signaling Pathway
The RhoA signaling pathway is a key regulator of the actin cytoskeleton, cell polarity, and cell

migration. Its involvement is plausible given the observation of mucosal hyperplasia, which

involves changes in cell structure and proliferation.
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Figure 2: Simplified RhoA signaling pathway leading to actin stress fiber formation.
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Experimental Workflow for Genotoxicity Assessment
A standard battery of in vitro and in vivo tests is typically employed to assess the genotoxic

potential of a substance.

In Vitro Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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